3-(2-chlorophenyl)-1-[2-(oxan-4-ylsulfanyl)ethyl]urea
Description
Properties
IUPAC Name |
1-(2-chlorophenyl)-3-[2-(oxan-4-ylsulfanyl)ethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O2S/c15-12-3-1-2-4-13(12)17-14(18)16-7-10-20-11-5-8-19-9-6-11/h1-4,11H,5-10H2,(H2,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNLHHEPYBCYEPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1SCCNC(=O)NC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-(2-chlorophenyl)-1-[2-(oxan-4-ylsulfanyl)ethyl]urea typically involves multiple steps. One common synthetic route includes the reaction of 2-chlorophenyl isocyanate with a suitable oxan-4-ylsulfanyl derivative under controlled conditions. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the desired urea linkage. Industrial production methods may involve optimization of these reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
3-(2-chlorophenyl)-1-[2-(oxan-4-ylsulfanyl)ethyl]urea undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(2-chlorophenyl)-1-[2-(oxan-4-ylsulfanyl)ethyl]urea has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-chlorophenyl)-1-[2-(oxan-4-ylsulfanyl)ethyl]urea involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets involved are subjects of ongoing research.
Comparison with Similar Compounds
Structural Analogs with 2-Chlorophenyl Moieties
The 2-chlorophenyl group is a common pharmacophore in compounds targeting diverse biological pathways. Key comparisons include:
Structural Insights :
Functional Analogs with Antimicrobial or Receptor-Modulating Activity
- CDFII and DMPI : These indole derivatives (e.g., CDFII) synergize with carbapenems against MRSA, suggesting that the 2-chlorophenyl group contributes to disrupting bacterial resistance mechanisms. The target compound’s urea backbone could offer a divergent mechanism, possibly targeting bacterial enzymes or efflux pumps .
- NPS 2143: A calcilytic agent with a 2-cyano-3-chlorophenoxy group, highlighting the importance of halogenated aromatic rings in calcium receptor antagonism. The target compound’s urea group may shift activity toward agonist profiles .
Key Research Findings and Hypotheses
Antimicrobial Potential: The 2-chlorophenyl group in CDFII and DMPI correlates with MRSA synergy. If the target compound retains this group, it may exhibit similar activity, though the urea moiety could alter potency or spectrum .
Receptor Binding : NPS R568’s success as a calcimimetic suggests that chlorophenyl-containing amines are viable for receptor modulation. The target compound’s urea may favor interactions with serine/threonine kinases or proteases .
Pharmacokinetic Profile : The oxan-4-ylsulfanyl group’s sulfur atom could prolong half-life compared to oxygen-containing analogs (e.g., morpholine derivatives), as seen in other sulfanyl-substituted drugs .
Biological Activity
3-(2-chlorophenyl)-1-[2-(oxan-4-ylsulfanyl)ethyl]urea (CAS No. 2034525-44-3) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic potential, and comparative studies with similar compounds.
Chemical Structure and Properties
The compound features a chlorophenyl group , an oxan-4-ylsulfanyl group , and a urea moiety . Its chemical structure can be represented as follows:
The biological activity of this compound is thought to involve interactions with specific molecular targets, including enzymes and receptors. Preliminary studies suggest that it may inhibit certain enzymatic pathways, potentially leading to anticancer and antimicrobial effects:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation and survival, which could contribute to its anticancer properties.
- Antimicrobial Activity : Research indicates potential efficacy against various bacterial strains, suggesting a role as an antimicrobial agent.
Anticancer Activity
Several studies have investigated the anticancer properties of similar urea derivatives. For instance:
- A comparative analysis revealed that compounds with chlorophenyl substitutions often exhibit significant cytotoxicity against various cancer cell lines. The presence of electron-withdrawing groups like chlorine is essential for enhancing antiproliferative activity .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| This compound | TBD | TBD |
| 1-Nitroso-1-(2-hydroxyethyl)-3-(2-chloroethyl)urea | 100 | Fetal hamster lung cells |
Antimicrobial Activity
Research into the antimicrobial properties indicates that derivatives of this compound may possess activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) suggests that modifications in the phenyl ring significantly influence antibacterial efficacy:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | TBD |
| S. aureus | TBD |
Case Studies
- Anticancer Efficacy : A study evaluating the cytotoxic effects of related compounds showed that those with similar structural motifs demonstrated enhanced activity against breast cancer cell lines, indicating potential for further development in targeted cancer therapies.
- Antimicrobial Testing : In vitro studies have shown that compounds with similar urea structures exhibit notable inhibition zones against common pathogens, suggesting their viability as alternative antimicrobial agents.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-(2-chlorophenyl)-1-[2-(oxan-4-ylsulfanyl)ethyl]urea, and how can reaction yields be optimized?
- Methodology : A two-step synthesis is commonly employed. First, react the chlorophenyl precursor with a thiol-containing oxane derivative (e.g., oxan-4-ylsulfanyl ethylamine) in acetonitrile under reflux. Second, purify the crude product via solvent gradient chromatography (e.g., hexane/ethyl acetate). Optimization involves adjusting stoichiometric ratios (e.g., 1:1 molar ratio of reactants) and reaction time (4–6 hours) to improve yields .
- Yield Example : A reported yield of 62% was achieved using this method, with purity confirmed by HPLC (>95%) .
Q. How can researchers characterize the structural integrity of this urea derivative?
- Methodology : Use a combination of NMR (¹H/¹³C), FT-IR, and high-resolution mass spectrometry (HRMS).
- ¹H NMR : Key peaks include aromatic protons (δ 7.2–7.8 ppm for chlorophenyl), urea NH (δ 5.8–6.2 ppm), and oxane protons (δ 3.2–4.0 ppm) .
- FT-IR : Confirm urea C=O stretch (~1650–1700 cm⁻¹) and C-S bond (~650 cm⁻¹) .
Q. What solvent systems are suitable for solubility and stability testing?
- Methodology : Test solubility in DMSO, acetonitrile, and ethanol at 25°C. Stability studies (pH 7.4 buffer, 37°C) over 24 hours with HPLC monitoring are recommended. DMSO is preferred for stock solutions due to high solubility (>10 mM) .
Advanced Research Questions
Q. How does the oxan-4-ylsulfanyl moiety influence the compound’s pharmacokinetic properties?
- Methodology :
- Lipophilicity : Calculate logP values (e.g., using ChemDraw) to assess membrane permeability. The oxane ring reduces logP compared to aliphatic thioethers .
- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS. The sulfur atom may enhance susceptibility to oxidative metabolism .
Q. What strategies resolve contradictions in biological activity data across assays?
- Case Study : If conflicting IC₅₀ values arise in kinase inhibition assays:
- Troubleshooting : Verify assay conditions (ATP concentration, pH) and compound stability. Use orthogonal methods (e.g., SPR vs. fluorescence polarization) to confirm binding .
- Data Normalization : Include positive controls (e.g., staurosporine) and normalize activity to protein concentration .
Q. How can computational modeling guide SAR studies for this urea derivative?
- Methodology :
- Docking Simulations : Use AutoDock Vina to model interactions with target proteins (e.g., GPCRs). Focus on the chlorophenyl group’s hydrophobic packing and urea hydrogen bonding .
- QSAR : Develop regression models correlating substituent electronegativity (e.g., Hammett constants) with activity .
Q. What analytical techniques validate purity for in vivo studies?
- Methodology :
- HPLC-UV/ELS : Use a C18 column (gradient: 0.1% TFA in water/acetonitrile) with evaporative light scattering (ELS) for non-UV-active impurities .
- Elemental Analysis : Confirm %C, %H, %N within ±0.4% of theoretical values .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
